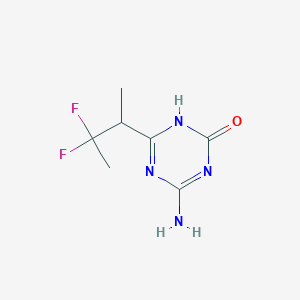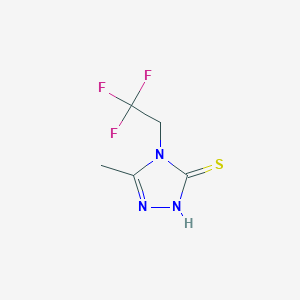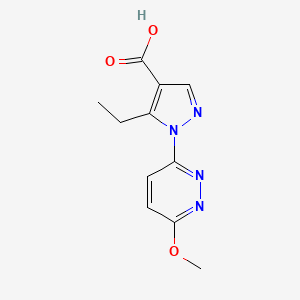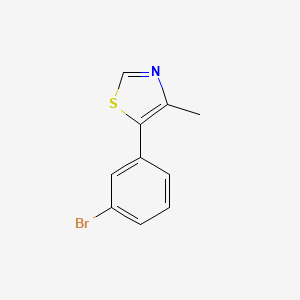![molecular formula C13H26N2O2 B13192982 3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine](/img/structure/B13192982.png)
3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{9,9-Dimethoxy-3-azabicyclo[331]nonan-3-YL}propan-1-amine is a chemical compound with the molecular formula C13H26N2O2 It is characterized by a bicyclic structure with a nitrogen atom and two methoxy groups attached to the bicyclic ring system
Vorbereitungsmethoden
The synthesis of 3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine involves several steps. One common method includes the catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel to yield the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines . These amines can then be converted into the desired compound through further reactions with appropriate reagents.
Analyse Chemischer Reaktionen
3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Catalytic hydrogenation can reduce the compound to amines.
Condensation: It can form Schiff bases by condensation with benzaldehyde and 4-chlorobenzaldehyde.
Wissenschaftliche Forschungsanwendungen
3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it may have specific binding affinities and biological effects .
Vergleich Mit ähnlichen Verbindungen
3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine can be compared with other similar compounds, such as:
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one: This compound shares a similar bicyclic structure but differs in the substituents attached to the ring system.
3-tert-Butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one: Another similar compound with different functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H26N2O2 |
|---|---|
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
3-(9,9-dimethoxy-3-azabicyclo[3.3.1]nonan-3-yl)propan-1-amine |
InChI |
InChI=1S/C13H26N2O2/c1-16-13(17-2)11-5-3-6-12(13)10-15(9-11)8-4-7-14/h11-12H,3-10,14H2,1-2H3 |
InChI-Schlüssel |
YENZTKRNNPSTCO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C2CCCC1CN(C2)CCCN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13192918.png)

![Bicyclo[5.1.0]octan-4-ol](/img/structure/B13192930.png)

![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)

![5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13192965.png)




